molecular formula C8H10O3 B14313544 2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one CAS No. 113122-97-7

2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one

Cat. No.: B14313544
CAS No.: 113122-97-7
M. Wt: 154.16 g/mol
InChI Key: YOKRMWXCLIUDQT-UHFFFAOYSA-N
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Description

2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one is a heterocyclic organic compound that belongs to the pyran family It is characterized by a six-membered ring containing one oxygen atom and a ketone functional group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are often mediated through its ability to undergo chemical reactions that modify its structure and function. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical properties and reactivity compared to other pyran derivatives

Properties

CAS No.

113122-97-7

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-acetyl-2-methyl-3H-pyran-4-one

InChI

InChI=1S/C8H10O3/c1-6(9)8(2)5-7(10)3-4-11-8/h3-4H,5H2,1-2H3

InChI Key

YOKRMWXCLIUDQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC(=O)C=CO1)C

Origin of Product

United States

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